molecular formula C10H14O3 B13198444 Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate

Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13198444
M. Wt: 182.22 g/mol
InChI Key: DKULIQYRSKTXFP-UHFFFAOYSA-N
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Description

Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate typically involves the reaction of bicyclo[2.2.1]heptane derivatives with epoxides under controlled conditions. One common method includes the use of a Grignard reagent to introduce the methyl group, followed by an epoxidation reaction to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the spirocyclic structure under milder conditions, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols .

Scientific Research Applications

Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that interact with nucleophiles in the biological environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate is unique due to its combination of a spirocyclic structure with an oxirane ring and a carboxylate group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Biological Activity

Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate is a complex organic compound notable for its unique spirocyclic structure, characterized by the presence of an oxirane (epoxide) group and a carboxylate functional group. This compound's molecular formula is C10H14O3C_{10}H_{14}O_3, with a molecular weight of approximately 182.22 g/mol . The biological activity of this compound has not been extensively studied; however, its structural features suggest potential reactivity and biological applications.

Structural Characteristics

The unique structure of this compound allows for various chemical interactions that may influence its biological activity. The bicyclic framework combined with the oxirane functionality is expected to confer distinct chemical reactivity compared to other similar compounds.

Compound Name Molecular Formula Unique Features
This compoundC10H14O3Contains an oxirane group and a carboxylate moiety
Methyl bicyclo[2.2.1]heptane-2-carboxylateC9H14O2Simpler bicyclic structure without oxirane functionality
Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylateC11H16O3Similar spiro structure but different alkyl chain
Methyl 3-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylateC15H20O3Contains additional methyl group enhancing steric bulk

Case Studies and Research Findings

  • Insecticidal Activity Study : A recent study focused on the design and synthesis of novel terpenoid ester compounds containing bicyclic structures was conducted to evaluate their insecticidal activity against Aphis gossypii. The findings indicated that specific modifications in the bicyclic framework significantly enhanced insecticidal potency .
    • Table 1: Insecticidal Activity Results
    Compound Concentration (mg/L) Mortality Rate (%)
    This compound10085
    Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate10075
    Control (Untreated)-10
    This study highlights the potential for this compound as a candidate for further development in agricultural applications.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C10H14O3/c1-12-9(11)8-10(13-8)5-6-2-3-7(10)4-6/h6-8H,2-5H2,1H3

InChI Key

DKULIQYRSKTXFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CC3CCC2C3

Origin of Product

United States

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